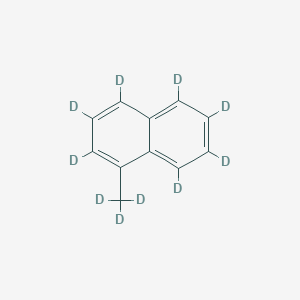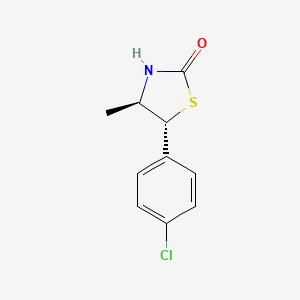
trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one: is a chemical compound known for its unique structure and properties It belongs to the thiazolidinone class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one typically involves the cyclization of trans-2-amino-1-parachlorophenyl propanol with carbon disulfide in the presence of an alkaline solution, followed by oxidation with hydrogen peroxide . This method is efficient and yields high-quality products.
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality and yield. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product.
Chemical Reactions Analysis
Types of Reactions: trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Thiazolidine derivatives: from reduction reactions.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one is used as a building block in organic synthesis.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological molecules. It is used in the development of bioactive compounds and as a probe in biochemical assays .
Medicine: Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties. These derivatives are being explored for their potential therapeutic applications .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
Hexythiazox: A related compound used as an acaricide.
Thiazolidine-2,4-dione: Another thiazolidinone derivative with applications in diabetes treatment. It differs in its ring structure and substituents, resulting in different pharmacological properties.
Uniqueness: trans-5-(4-Chlorophenyl)-4-methylthiazolidin-2-one is unique due to its specific combination of a chlorophenyl group and a methyl group on the thiazolidinone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
78587-59-4 |
|---|---|
Molecular Formula |
C10H10ClNOS |
Molecular Weight |
227.71 g/mol |
IUPAC Name |
(4S,5S)-5-(4-chlorophenyl)-4-methyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C10H10ClNOS/c1-6-9(14-10(13)12-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13)/t6-,9+/m0/s1 |
InChI Key |
IPCDQNZFHKSICG-IMTBSYHQSA-N |
SMILES |
CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl |
Isomeric SMILES |
C[C@H]1[C@@H](SC(=O)N1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1C(SC(=O)N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


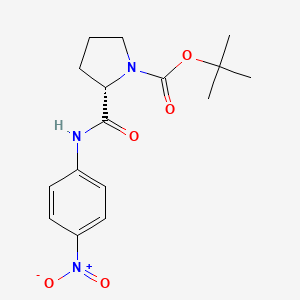
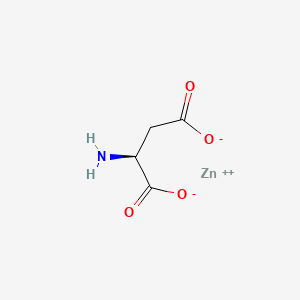
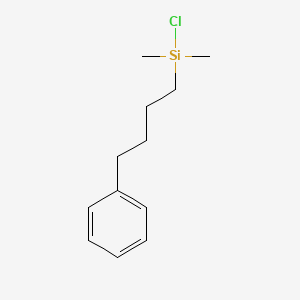
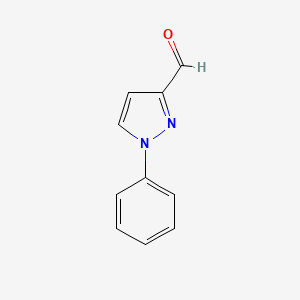
![(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1590353.png)
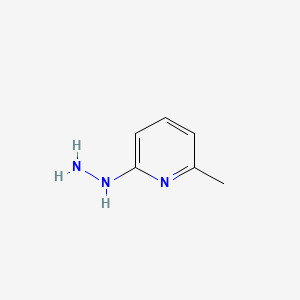


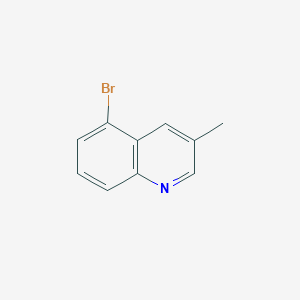

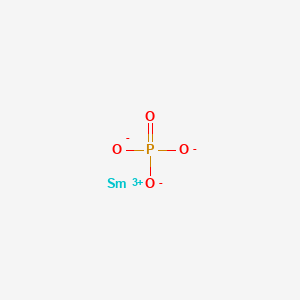
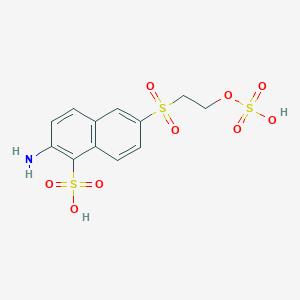
![5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,2,3-trifluorobenzene](/img/structure/B1590364.png)
